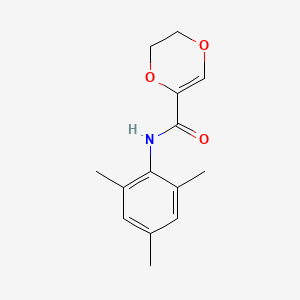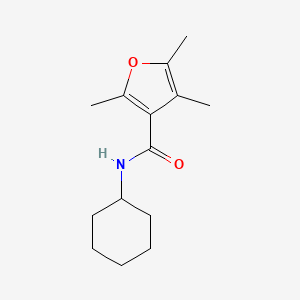
6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is also known as EPCQ, and it belongs to the quinoxaline family of compounds.
作用機序
The exact mechanism of action of EPCQ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammation process and are potential targets for the development of anti-inflammatory drugs. EPCQ has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
EPCQ has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EPCQ has also been found to reduce the levels of prostaglandin E2 (PGE2), which is a key mediator of inflammation. In addition, EPCQ has been found to increase the levels of cyclic adenosine monophosphate (cAMP), which is involved in several physiological processes such as cell signaling and gene expression.
実験室実験の利点と制限
One of the main advantages of using EPCQ in lab experiments is its high potency and selectivity. EPCQ has been found to be highly effective in inhibiting the activity of COX-2 and PDE4, which are potential targets for the development of drugs for the treatment of various diseases. However, one of the limitations of using EPCQ in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of EPCQ. One potential direction is the development of EPCQ derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of EPCQ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of EPCQ and its potential applications in the development of new drugs.
合成法
The synthesis of EPCQ involves the reaction of 4-ethylpiperazine-1-carboxylic acid with 2,3-dioxoquinoxaline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
EPCQ has been found to have potential applications in the development of drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. EPCQ has also been found to have neuroprotective effects in animal models of Parkinson's disease.
特性
IUPAC Name |
6-(4-ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-18-5-7-19(8-6-18)15(22)10-3-4-11-12(9-10)17-14(21)13(20)16-11/h3-4,9H,2,5-8H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZHCXQIYWKJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazine-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

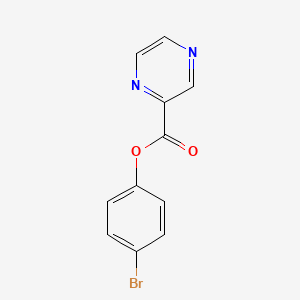
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
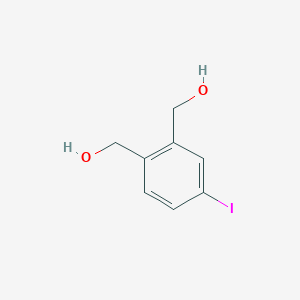
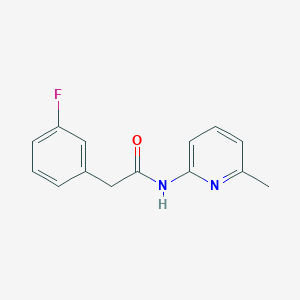
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)


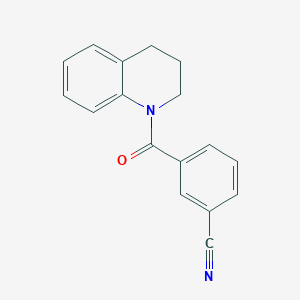
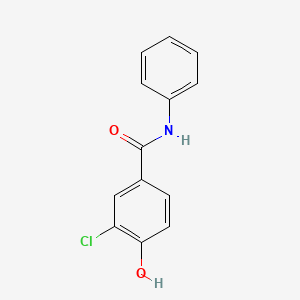

![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
